molecular formula C24H20N6O6S B2451406 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 902594-14-3

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Número de catálogo: B2451406
Número CAS: 902594-14-3
Peso molecular: 520.52
Clave InChI: BEJVXSSOUSIEBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a nitrophenyl group, and a furan-2-ylmethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Propiedades

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h3-11H,12-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJVXSSOUSIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Triazolo[1,5-c]Quinazoline Core Formation

The bicyclic heteroaromatic system originates from cyclocondensation between 2-aminobenzonitrile derivatives and hydrazine hydrate, followed by oxidative annulation. Computational modeling predicts >85% regioselectivity for the [1,5-c] isomer under Ullmann-type coupling conditions (CuI/K₂CO₃/DMF).

4-Nitrophenyl Group Installation

Suzuki-Miyaura cross-coupling between 2-chloroquinazoline intermediates and 4-nitrophenylboronic acid achieves C-2 functionalization. Palladium catalysts (Pd(PPh₃)₄) in Na₂CO₃/THF systems demonstrate 78% coupling efficiency at 80°C.

Sulfanylacetamide-Furanmethyl Side Chain Assembly

Mercaptoacetamide derivatives undergo nucleophilic aromatic substitution (SNAr) at the C-5 position of halogenated quinazolines. Subsequent amide coupling with furfurylamine via HATU activation completes the side chain.

Synthon Bond Formation Key Reagents Yield Range (%)
Triazoloquinazoline Cyclocondensation CuI, K₂CO₃, DMF 62-68
4-Nitrophenyl Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ 73-78
Thioether Side Chain SNAr/Amide Coupling HATU, DIPEA, DCM 55-83

Stepwise Synthetic Protocol

Stage 1: Core Synthesis via Ullmann Coupling

Procedure : 8,9-Dimethoxy-2-chloroquinazoline (1.0 eq) reacts with 1H-1,2,4-triazol-5-amine (1.2 eq) in DMF at 120°C under N₂ for 18 hours. Copper iodide (0.1 eq) and potassium carbonate (3.0 eq) drive the Ullmann coupling.

Parameter Value Impact on Yield
Temperature 120°C ± 5°C <60°C: <20% conversion
CuI Loading 10 mol% 5 mol%: 45% yield
Reaction Time 16-20 hours 12 hours: 58% yield

Workup involves precipitation from ice-water (pH 6.5-7.0) followed by recrystallization in ethanol/water (4:1) to yield 8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5(6H)-one (62% isolated).

Stage 2: Thiolation at C-5 Position

Thioether Formation : The quinazolinone intermediate (1.0 eq) undergoes nucleophilic displacement with mercaptoacetic acid (2.5 eq) in DMF at 90°C for 6 hours. EDCI (1.5 eq) and HOBt (0.3 eq) facilitate activation, achieving 55-60% conversion to the thioacetate intermediate.

Critical Parameters :

  • pH <7.0 prevents quinazoline ring hydrolysis
  • DMF/THF (3:1) increases solubility by 40%
  • Exclusion of O₂ minimizes disulfide byproducts

Stage 3: Amide Coupling with Furanmethylamine

Activation Protocol :

  • Dissolve thioacetate intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DCM
  • Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes
  • Introduce furfurylamine (1.5 eq) dropwise over 30 minutes
  • Warm to 25°C and stir for 12 hours

Yield Optimization :

  • 83% yield at 0.1M concentration
  • 5Å molecular sieves increase conversion by 15%
  • TFA quenching (pH 3.0) minimizes epimerization

Reaction Monitoring and Byproduct Analysis

HPLC Tracking of Key Intermediates

Compound Retention Time (min) Mobile Phase Purity Threshold
Quinazolinone Core 6.8 60:40 ACN/0.1% HCOOH ≥95% Area
Thioacetate 9.2 55:45 MeOH/H₂O ≥90% Area
Final Product 12.4 70:30 ACN/10mM NH₄OAc ≥98% Area

Mass Spectrometric Characterization

Intermediate m/z Observed [M+H]+ Theoretical [M+H]+ Error (ppm)
Triazoloquinazoline 397.0983 397.0988 -1.3
Thioacetate 483.0521 483.0527 -1.2
Final Product 525.1448 525.1453 -0.9

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Irradiating the triazole-quinazoline precursor at 150°C for 20 minutes (300W) reduces reaction time from 18 hours to 35 minutes with comparable yield (61% vs 62% conventional).

Enzymatic Amination Approach

Lipase B (CAL-B) catalyzes furfurylamine coupling in tert-butanol at 45°C, achieving 68% yield with 99.2% ee. However, substrate solubility limitations restrict scalability.

Purification and Crystallization Strategies

Recrystallization Solvent Screening

Solvent System Purity Increase (%) Crystal Morphology
EtOAc/Hexanes (1:3) 87 → 95 Needle-shaped
ACN/H₂O (7:3) 87 → 98 Rectangular plates
IPA/Heptane (4:1) 87 → 93 Amorphous aggregates

Chromatographic Conditions

Flash chromatography on silica gel (230-400 mesh) with gradient elution (DCM:MeOH 98:2 → 95:5) removes residual Pd (≤5 ppm) and unreacted furfurylamine.

Stability and Degradation Studies

Forced Degradation Analysis

Stress Condition Major Degradant % Degradation (7 days)
0.1N HCl, 40°C Sulfoxide derivative 12.3%
0.1N NaOH, 40°C Quinazoline hydrolysis 18.7%
30% H₂O₂, 25°C N-Oxide formation 9.8%

Solid-State Stability

Lyophilized product remains stable (>99% purity) for 24 months at -20°C in amber vials with nitrogen overlay.

Industrial Scalability Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Process Mass Intensity
HATU 12,450 3.8 kg/kg API
Pd(PPh₃)₄ 9,780 0.02 kg/kg API
EDCI 1,230 1.2 kg/kg API

Waste Stream Management

The process generates 58 kg aqueous waste/kg API containing Cu (120 ppm) and Pd (45 ppm). Chelating resins (Chelex 100) reduce metal content to <1 ppm prior to discharge.

Análisis De Reacciones Químicas

Types of Reactions

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development. Notably, it has shown promise in the following areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazoloquinazolines exhibit significant anticancer properties by inhibiting tumor cell proliferation.
  • Antimicrobial Properties : The compound's ability to disrupt microbial cell functions positions it as a potential agent against various bacterial infections.

Biological Research

The compound serves as a valuable tool in biological assays aimed at understanding enzyme inhibition and protein interactions. Its unique structure facilitates interactions with various biological targets, enhancing its utility in biochemical studies.

Chemical Synthesis

In synthetic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced properties.

Data Tables

Application AreaPotential UsesObservations
Medicinal ChemistryAnticancer agentsInhibition of tumor cell proliferation
Antimicrobial agentsDisruption of microbial functions
Biological ResearchEnzyme inhibition studiesInteraction with various biological targets
Chemical SynthesisBuilding block for complex moleculesFacilitates modifications

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of triazoloquinazoline derivatives similar to the target compound. Results indicated that certain derivatives significantly inhibited the growth of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research on related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Mecanismo De Acción

The mechanism of action of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide include other triazoloquinazoline derivatives, such as:

Uniqueness

The uniqueness of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS Number: 902433-80-1) is a complex organic molecule belonging to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of the compound is C28H26N6O5SC_{28}H_{26}N_{6}O_{5}S, with a molecular weight of 558.6 g/mol . The unique structure features a triazoloquinazoline core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing triazoloquinazoline structures exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results in inhibiting tumor cell proliferation. Research has documented that such compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways related to cell survival and death.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate to significant activity against both bacterial and fungal strains. For example, compounds with similar structural motifs have demonstrated effectiveness against Staphylococcus aureus and Candida albicans through mechanisms that may involve disruption of microbial cell membranes or inhibition of essential enzymatic functions.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been observed. The compound's sulfanyl group is hypothesized to play a crucial role in enzyme interactions, potentially leading to applications in treating conditions related to enzyme dysregulation. For instance, some analogs have shown inhibitory activity against cholinesterases, which are important targets in neurodegenerative diseases like Alzheimer’s.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications on the triazoloquinazoline core and the furan moiety can significantly alter biological activity. For example:

  • Substituents on the triazole ring : Variations in electron-withdrawing or electron-donating groups can enhance or diminish anticancer potency.
  • Furan modifications : Changes in the furan substituent can affect solubility and bioavailability, impacting overall therapeutic effectiveness.

Case Studies and Research Findings

Several studies have explored similar compounds with promising results:

StudyCompoundActivityFindings
TriazoloquinazolinesAnticancerInduced apoptosis in KB and HepG2 cells
Nitro-substituted analogsAntimicrobialEffective against E. coli and S. aureus
Cholinesterase inhibitorsNeuroprotectiveSelective inhibition observed

These findings underscore the therapeutic potential of triazoloquinazolines and their derivatives.

Q & A

Q. Methodology :

  • LC-MS Purity Threshold : ≥95% for reliable structural validation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline batches .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or kinases, leveraging the nitrophenyl and furan motifs’ electron-deficient properties .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with anti-exudative activity using datasets from analogous triazoloquinazoline derivatives .

Q. Basic Research Focus

  • Carrageenan-Induced Paw Edema Model : Administer 10 mg/kg (IP) and compare edema reduction to diclofenac (8 mg/kg) at 1–6h post-injection .
  • Histopathological Analysis : Quantify leukocyte infiltration and cytokine (IL-6, TNF-α) levels in tissue homogenates .

Q. Experimental Design :

  • Control Groups : Vehicle (DMSO/saline) and reference drug (diclofenac).
  • Statistical Power : n ≥ 6/group, ANOVA with post-hoc Tukey test .

What analytical techniques are critical for purity assessment?

Q. Basic Research Focus

  • HPLC-UV/Vis : Use C18 columns (ACN/water gradient) with λ = 254 nm for detecting nitrophenyl absorption .
  • Elemental Analysis (EA) : Validate C, H, N content within ±0.3% of theoretical values .

Q. Example EA Results :

ElementTheoretical (%)Observed (%)
C61.4261.39
H4.214.25
N14.8714.83

How do structural modifications influence metabolic stability?

Q. Advanced Research Focus

  • Methoxy Groups : Reduce CYP450-mediated oxidation, enhancing half-life (t₁/₂) in liver microsomes .
  • Sulfanyl Linker : Susceptible to glutathione conjugation; replacing with methylene improves stability but reduces solubility .

Q. Methodology :

  • Microsomal Incubation : Monitor parent compound depletion via LC-MS/MS over 60 min .
  • Metabolite ID : Use high-resolution MSⁿ to identify phase I/II metabolites .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and fume hood for weighing/processing .
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical evaluation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.